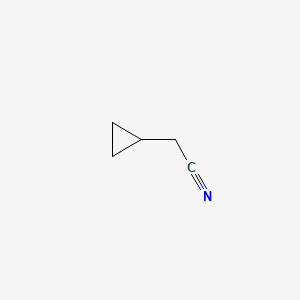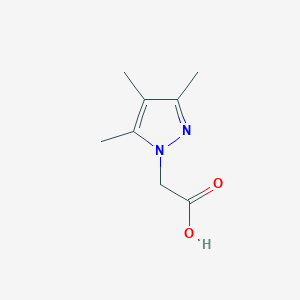
Ethyl 6-aminohexanoate
Übersicht
Beschreibung
Ethyl 6-aminohexanoate is a derivative of 6-aminohexanoic acid, which is an ω-amino acid known for its hydrophobic and flexible structure. It is used in various applications, including as an antifibrinolytic drug and as a linker in biologically active structures. Its role is also significant in the synthesis of modified peptides and in the production of polyamide synthetic fibers like nylon .
Synthesis Analysis
The synthesis of ethyl 6-aminohexanoate can be achieved through the reaction of caprolactam with ethanol in near-critical water. This process has been shown to yield ethyl 6-aminohexanoate with a high efficiency of up to 98% when SnCl2 is used as an additive. The reaction is characterized as a second-order reaction, with the activation energy being evaluated under different pH conditions . Additionally, ethyl 6-aminohexanoate can be synthesized from various precursors, such as ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates, which can be converted into a range of derivatives including diazanaphthalene and pyridine derivatives .
Molecular Structure Analysis
The molecular structure of ethyl 6-aminohexanoate derivatives can be complex and diverse. For instance, the synthesis of ethyl 5(S),6-epoxy-3(R)-(methoxymethoxy)hexanoate, a chiral intermediate for Mevinolin and Compactin, involves a regiospecific ring opening of a tetrahydrofuran derivative . The crystal structure of related compounds, such as ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, has been determined, revealing an orthorhombic space group and the presence of intramolecular hydrogen bonds forming a two-dimensional network .
Chemical Reactions Analysis
Ethyl 6-aminohexanoate can undergo various chemical reactions to form different derivatives. For example, the reaction of ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates with nucleophilic reagents leads to the formation of several heterocyclic compounds . Moreover, the compound can be used to synthesize glycoside derivatives, as demonstrated in the preparation of 2-(6-aminohexanamido)ethyl 1-thio-β-d-galactopyranoside and related compounds .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of ethyl 6-aminohexanoate are not detailed in the provided papers, the properties can be inferred from its structure and synthesis methods. As a derivative of 6-aminohexanoic acid, it likely shares similar hydrophobic characteristics and may exhibit high solubility in organic solvents due to its ethyl ester group. The high yield of its synthesis in near-critical water suggests that it is stable under a range of temperatures and pH conditions .
Relevant Case Studies
The papers provided do not detail specific case studies involving ethyl 6-aminohexanoate. However, the synthesis methods and applications mentioned, such as its use in the production of Mevinolin and Compactin , and its role in the formation of various heterocyclic compounds , highlight its importance in pharmaceutical and chemical industries. The antibacterial evaluation of related compounds, such as 6-aminoquinolones, also indicates the potential for ethyl 6-aminohexanoate derivatives to be used in the development of new antibacterial agents .
Wissenschaftliche Forschungsanwendungen
Hydrophobic and Flexible Structural Element
Ethyl 6-aminohexanoate, as a derivative of 6-aminohexanoic acid, contributes significantly to the field of chemical synthesis. This ω-amino acid, characterized by its hydrophobic and flexible structure, is crucial in the synthesis of modified peptides. It finds extensive use in the polyamide synthetic fibers industry, notably in the production of nylon. Additionally, it serves as a linker in various biologically active structures, highlighting its versatility in molecular design (Markowska, Markowski, & Jarocka-Karpowicz, 2021).
Chemical Synthesis
The synthesis of ethyl-6-aminohexanoate from caprolactam and ethanol in near-critical water represents a notable advancement in chemical synthesis. This process achieves a high yield of up to 98% with SnCl2 as an additive, showcasing the potential for efficient production methods in industrial applications (Hou, Luo, Liu, Wang, & Dai, 2014).
Biomedical Applications
In the realm of biomedical science, the derivatives of ethyl 6-aminohexanoate, specifically phosphazene derivatives containing amino acid esters, have been synthesized and evaluated for their thermosensitive properties. These compounds degrade into harmless products like amino acid and phosphates, making them suitable for biomedical applications. Their lower critical solution temperatures are close to body temperature, which is significant for their potential use in medical treatments (Uslu, Mutlu Balcı, Yuksel, Özcan, Dural, & Beşli, 2017).
Transdermal Permeation Enhancers
The study of esters and amides of hexanoic acid substituted with a tertiary amino group has revealed their efficacy as transdermal permeation enhancers. This research underscores the potential of these compounds in enhancing the delivery of drugs through the skin, thereby contributing to the field of pharmaceuticals and drug delivery systems (Farsa, Doležal, & Hrabálek, 2010).
Material Science
In material science, the incorporation of ethyl 6-aminohexanoate derivatives in polymer blends has been explored. For instance, blends of nylon 6 with an ethylene-based multifunctional polymer have demonstrated unique rheology-structure relationships. These blends leverage the chemical reactions between carboxyl or anhydride groups in the polymer and the amino end groups of nylon 6, creating graft copolymers that act as interfacial agents (Han & Chuang, 1985).
Enhanced Synthesis Techniques
Improved synthesis methods, such as the one developed for gabexate mesylate, also highlight the importance of ethyl 6-aminohexanoate derivatives. This enhanced synthesis approach overcomes the limitations of traditional methods, such as the high cost of raw materials, and has led to increased yields and purity of the final product (Rui, 2011).
Safety And Hazards
Eigenschaften
IUPAC Name |
ethyl 6-aminohexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-2-11-8(10)6-4-3-5-7-9/h2-7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJNQDCIAOXIFTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20328137 | |
| Record name | ethyl 6-aminohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20328137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-aminohexanoate | |
CAS RN |
371-34-6 | |
| Record name | ethyl 6-aminohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20328137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why was the synthesis of ethyl 6-aminohexanoate explored in one of the studies?
A1: The research article [] explores the synthesis of ethyl 6-aminohexanoate from caprolactam and ethanol in near-critical water. While this specific study focuses on greener synthesis methods, the application of ethyl 6-aminohexanoate as a building block in the synthesis of bile acid derivatives is highlighted in another study []. In this context, ethyl 6-aminohexanoate acts as a linker molecule, potentially contributing to the desired properties of the final bile acid conjugates.
Q2: Was ethyl 6-aminohexanoate successfully conjugated to bile acids in the study? What challenges arose?
A2: While aiming to synthesize bile acid conjugates with ethyl 6-aminohexanoate, researchers encountered an unexpected challenge []. Instead of the desired amide bond formation between the bile acid and ethyl 6-aminohexanoate, esterification was the predominant reaction in most cases. Only deoxycholic acid yielded the intended conjugate with ethyl 6-aminohexanoate. This highlights the importance of reaction conditions and steric hindrance in controlling the selectivity of chemical reactions.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![(5-Cyclohexyl-4-methyl-4H-[1,2,4]triazol-3-yl-sulfanyl)acetic acid](/img/structure/B1348272.png)
![3-(2,3-Dihydro-benzo[1,4]dioxin-6-yloxy)-propionic acid](/img/structure/B1348274.png)
![2,6-Bis(benzo[d]oxazol-2-yl)pyridine](/img/structure/B1348275.png)
